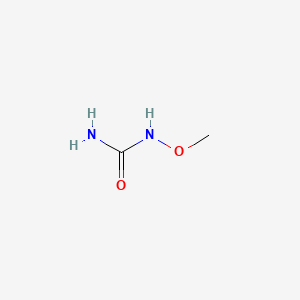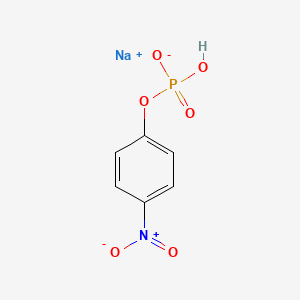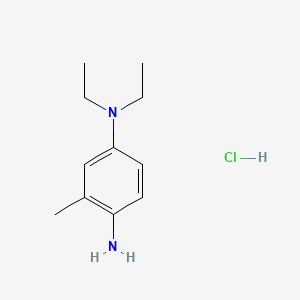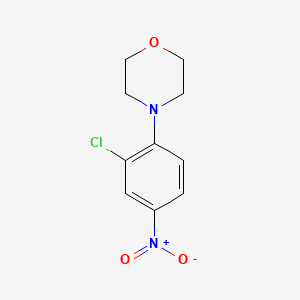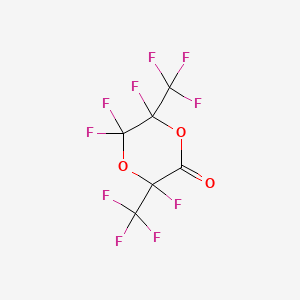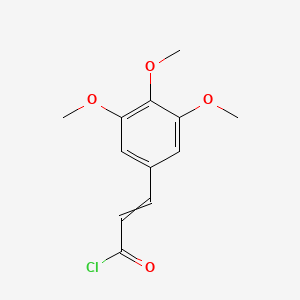
4-(Trifluoromethyl)phenylhydrazine
Übersicht
Beschreibung
“4-(Trifluoromethyl)phenylhydrazine” is a hydrazine derivative that contains a trifluoromethyl group attached to the phenyl ring. It has a molecular formula of C7H5F3N2 and a molecular weight of 182.12 g/mol. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
“4-(Trifluoromethyl)phenylhydrazine” can be synthesized by the reaction of 4-nitrophenylhydrazine with trifluoroacetic anhydride. The resulting product can be reduced with sodium dithionite to yield 4-(Trifluoromethyl)phenylhydrazine.
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)phenylhydrazine” is represented by the linear formula CF3C6H4NHNH2 . The InChI key for this compound is DBNLGTYGKCMLLR-UHFFFAOYSA-N .
Chemical Reactions Analysis
“4-(Trifluoromethyl)phenylhydrazine” participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .
Physical And Chemical Properties Analysis
“4-(Trifluoromethyl)phenylhydrazine” is a crystalline powder with a pale yellow to orange or pale brown color . It has a boiling point of 118-122 °C/17 mmHg and a melting point of 63-65 °C . It is insoluble in water but soluble in many common organic solvents, including chloroform, methanol, and acetonitrile.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“4-(Trifluoromethyl)phenylhydrazine” is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of organic compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Agrochemicals
In the field of agrochemicals, “4-(Trifluoromethyl)phenylhydrazine” is used as an intermediate in the synthesis of various pesticides . This helps in the development of more effective and environmentally friendly pest control solutions.
Dyes and Pigments
“4-(Trifluoromethyl)phenylhydrazine” is also used in the production of dyes and pigments . It can contribute to the development of new colors and improve the quality of existing ones.
Reduction and Functionalization of Graphene Oxide
This compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . This process is crucial in the production of graphene, a material with numerous potential applications in electronics, photonics, and other fields.
Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone
“4-(Trifluoromethyl)phenylhydrazine” may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone . This compound is a derivative of paullone, a family of molecules known for their anticancer properties.
Safety And Hazards
“4-(Trifluoromethyl)phenylhydrazine” is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin, eyes, or clothing. Use only under a chemical fume hood .
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLGTYGKCMLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190277 | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenylhydrazine | |
CAS RN |
368-90-1 | |
| Record name | 4-Trifluoromethylphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 4-(Trifluoromethyl)phenylhydrazine in the context of the provided research?
A1: 4-(Trifluoromethyl)phenylhydrazine is primarily used as a derivatizing agent for the analysis of carbonyl groups in various materials, particularly in bio-oils [, , ] and plasma-treated polymer surfaces [, ].
Q2: How does 4-(Trifluoromethyl)phenylhydrazine interact with carbonyl groups, and how is this interaction detected?
A2: 4-(Trifluoromethyl)phenylhydrazine reacts with aldehydes and ketones to form hydrazones [, , ]. This reaction introduces a fluorine atom into the molecule, enabling detection and quantification using 19F NMR spectroscopy [, , ].
Q3: What advantages does 19F NMR spectroscopy offer for quantifying carbonyl groups after derivatization with 4-(Trifluoromethyl)phenylhydrazine?
A3: Compared to traditional methods like oximation, 19F NMR spectroscopy, following derivatization with 4-(Trifluoromethyl)phenylhydrazine, offers greater efficiency and comparable reliability. It requires a shorter analysis time (24 hours vs. 48 hours) and involves fewer steps [].
Q4: Can you provide an example of how 4-(Trifluoromethyl)phenylhydrazine was used to analyze the surface chemistry of modified polymers?
A4: Researchers studying the effects of plasma treatment on polyethylene (PE) surfaces used 4-(Trifluoromethyl)phenylhydrazine to identify the presence of imines. The reaction of the hydrazine with imines introduced fluorine to the surface, which was then quantified using XPS spectroscopy [, ].
Q5: Beyond bio-oils and polymers, are there other potential applications for 4-(Trifluoromethyl)phenylhydrazine in chemical analysis?
A5: The research highlights the use of 4-(Trifluoromethyl)phenylhydrazine for analyzing lignin and humins, byproducts of biorefining processes []. The ability to quantify carbonyl groups in these complex polymers suggests potential applications in characterizing other biomass-derived materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

